molecular formula C17H23NO7S B14752695 Benzyl L-Serine, p-Toluenesulfonate Salt, Monohydrate

Benzyl L-Serine, p-Toluenesulfonate Salt, Monohydrate

Cat. No.: B14752695
M. Wt: 385.4 g/mol
InChI Key: HIWVDEXAMLSUPZ-WWPIYYJJSA-N
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Description

Chemical Reactions Analysis

Types of Reactions

Benzyl L-Serine, p-Toluenesulfonate Salt, Monohydrate undergoes various chemical reactions, including:

    Esterification: Formation of esters with alcohols.

    Substitution: Nucleophilic substitution reactions where the p-toluenesulfonate group can be replaced by other nucleophiles.

    Hydrolysis: Hydrolysis of the ester bond to release L-serine and benzyl alcohol.

Common Reagents and Conditions

    Esterification: Benzyl alcohol, p-toluenesulfonic acid or p-toluenesulfonyl chloride, organic solvents (benzene, carbon tetrachloride).

    Substitution: Various nucleophiles (e.g., amines, thiols), organic solvents, mild heating.

    Hydrolysis: Aqueous acid or base, ambient temperature.

Major Products Formed

    Esterification: Benzyl esters of L-serine.

    Substitution: Substituted benzyl L-serine derivatives.

    Hydrolysis: L-serine, benzyl alcohol, and p-toluenesulfonic acid.

Scientific Research Applications

Benzyl L-Serine, p-Toluenesulfonate Salt, Monohydrate is widely used in scientific research due to its versatility in organic synthesis . Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of amino acid derivatives and their biological activities.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Benzyl L-Serine, p-Toluenesulfonate Salt, Monohydrate involves its ability to participate in esterification and substitution reactions. The p-toluenesulfonate group acts as a good leaving group, facilitating nucleophilic substitution reactions . The ester bond can be hydrolyzed under acidic or basic conditions to release the active components, L-serine and benzyl alcohol .

Comparison with Similar Compounds

Similar Compounds

    Benzyl L-Glutamate, p-Toluenesulfonate Salt: Similar in structure but derived from L-glutamate instead of L-serine.

    Benzyl L-Tryptophan, p-Toluenesulfonate Salt: Derived from L-tryptophan, used in similar synthetic applications.

Uniqueness

Benzyl L-Serine, p-Toluenesulfonate Salt, Monohydrate is unique due to its specific combination of L-serine and p-toluenesulfonate, which provides distinct reactivity and solubility properties . Its ability to form stable esters and undergo nucleophilic substitution makes it a valuable compound in organic synthesis and research .

Properties

Molecular Formula

C17H23NO7S

Molecular Weight

385.4 g/mol

IUPAC Name

benzyl (2S)-2-amino-3-hydroxypropanoate;4-methylbenzenesulfonic acid;hydrate

InChI

InChI=1S/C10H13NO3.C7H8O3S.H2O/c11-9(6-12)10(13)14-7-8-4-2-1-3-5-8;1-6-2-4-7(5-3-6)11(8,9)10;/h1-5,9,12H,6-7,11H2;2-5H,1H3,(H,8,9,10);1H2/t9-;;/m0../s1

InChI Key

HIWVDEXAMLSUPZ-WWPIYYJJSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)[C@H](CO)N.O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CO)N.O

Origin of Product

United States

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